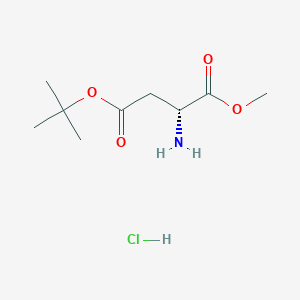
(R)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a tert-butyl group, a methyl group, and an amino group attached to a succinate backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
作用机制
Target of Action
The primary target of ®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride, also known as D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride, is the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are glutamate-gated transmembrane ion channels that play essential roles in synaptic plasticity and memory function . They are widely distributed in the central nervous system (CNS) and have also been found to be up-regulated in a variety of cancer cells and tumors .
Mode of Action
The compound acts as a specific agonist at the NMDA receptor, mimicking the action of glutamate, the neurotransmitter which normally acts at that receptor . The mechanism of action for the NMDA receptor involves a specific agonist binding to its NR2 subunits, which then opens a non-specific cation channel. This allows the passage of Ca2+ and Na+ into the cell and K+ out of the cell .
Biochemical Pathways
The compound affects the glutamate/NMDAR axis, which has been shown to lead to acute lung injury, pulmonary hypertension, and diabetes . The specific metabolic role of the glutamate/nmdar axis is still unclear . In cancer cells, NMDA receptor antagonists have been found to affect cell viability and interfere with tumor growth .
Pharmacokinetics
It’s known that the compound is water-soluble , which may influence its bioavailability and distribution in the body.
Result of Action
The activation of NMDARs by this compound can lead to various cellular effects. For instance, in cancer cells, NMDA receptor antagonists have been found to inhibit growth by reducing or stopping NMDA receptor activity . Moreover, the addition of D-Ser, D-Ala, or D-Asp can significantly reverse the antiproliferative effect on human skin cells triggered by NMDA antagonists .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a chiral precursor.
Formation of the Succinate Backbone: The succinate backbone is formed through a series of reactions, including esterification and amidation.
Introduction of Functional Groups: The tert-butyl, methyl, and amino groups are introduced through selective reactions, such as alkylation and amination.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts and Solvents: The use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as crystallization and chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The succinate backbone can be reduced to form diols or other reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs.
科学研究应用
®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
(S)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride: The enantiomer of the compound, with similar but distinct properties.
4-tert-Butyl 1-methyl 2-aminosuccinate: The non-chiral form without the hydrochloride salt.
4-tert-Butyl 1-methyl 2-aminosuccinate methyl ester: A methyl ester derivative with different solubility and stability properties.
Uniqueness
®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride is unique due to its chiral nature and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high purity and specific stereochemistry.
属性
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2R)-2-aminobutanedioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYKWYAIJZEDNG-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
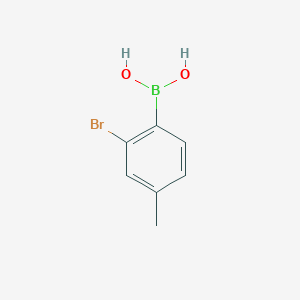
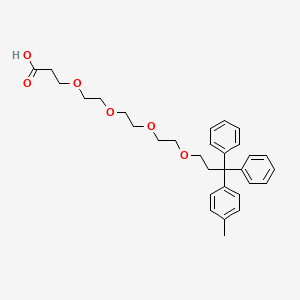
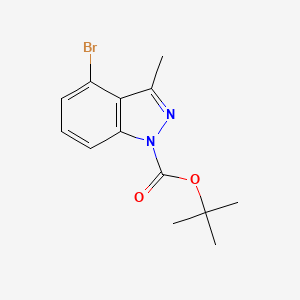
![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B6342782.png)

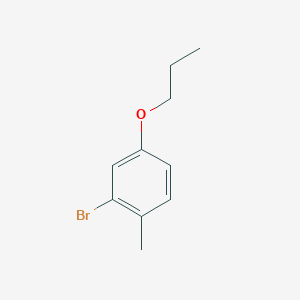
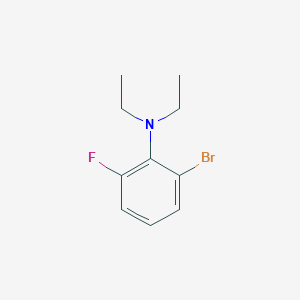
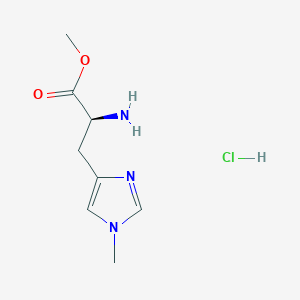
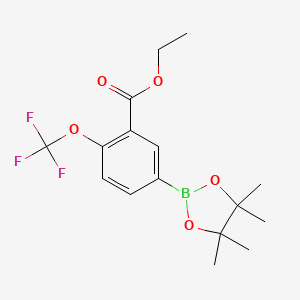
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)
![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)
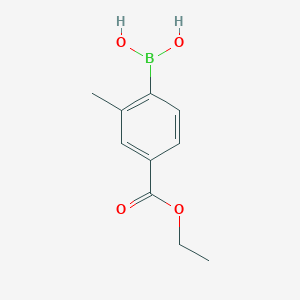
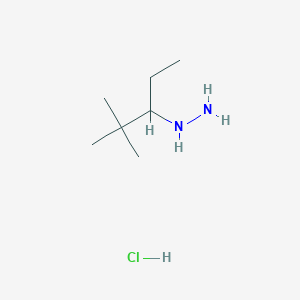
![7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B6342838.png)
